![molecular formula C21H22N2O B5680725 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5680725.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide, also known as LY-215,840, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of indenylacetamide derivatives and has been found to possess a unique set of pharmacological properties that make it an attractive candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is not fully understood. However, it has been found to interact with the mu-opioid receptor and the nociceptin/orphanin FQ peptide receptor. It has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has been found to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain. It has also been found to reduce inflammation in animal models of arthritis. Additionally, it has been found to produce minimal side effects in animal studies.
Advantages and Limitations for Lab Experiments
2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several advantages for use in lab experiments. It is a potent and selective compound that exhibits minimal side effects. It has also been extensively studied, and its pharmacological properties are well understood. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several potential future directions for research on 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide. One potential direction is to investigate its potential as a treatment for other inflammatory disorders such as inflammatory bowel disease. Another potential direction is to investigate its potential as a treatment for opioid addiction. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in human clinical trials.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves the reaction of 2-bromo-1-(2,3-dihydro-1H-inden-1-yl)ethanone with 1H-indole-3-carboxaldehyde in the presence of sodium hydride and acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent analgesic properties and has been studied as a potential treatment for neuropathic pain. It has also been found to possess anti-inflammatory properties and has been studied as a potential treatment for inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(13-16-10-9-15-5-1-2-6-18(15)16)22-12-11-17-14-23-20-8-4-3-7-19(17)20/h1-8,14,16,23H,9-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZSZPZYBQEEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.